Felbinac ethyl
Overview
Description
Synthesis Analysis
Felbinac is synthesized from phenylboronic acid and ethyl p-bromophenylacetate through a two-step process, confirmed by spectral data including IR and ^1HNMR, achieving a yield of 78% (Wu Xiao-chun, 2005). Another synthesis approach involves Suzuki coupling reactions, showcasing a green chemistry perspective by using water as the primary solvent (N. Costa et al., 2012). Additionally, Felbinac can be synthesized in one step by cyanidation of 4-phenylbenzenylchloride and hydrolysis, yielding an 82% total yield, presenting a straightforward and controllable method for large-scale production (Zuo Ling-ling, 2013).
Scientific Research Applications
Green Chemistry in Drug Synthesis
Felbinac ethyl, a precursor to the drug felbinac, demonstrates potential as a nonsteroidal anti-inflammatory drug for treating arthritis. Researchers have explored green chemistry principles, particularly the Suzuki coupling reaction using water as a primary solvent, to synthesize compounds like ethyl (4-phenylphenyl)acetate, a precursor to felbinac. This approach is not only environmentally friendly but also exposes students to the role of pharmaceutical chemists in identifying cost-effective and sustainable methods for drug synthesis (Costa et al., 2012).
Novel Transdermal Patch Development
Felbinac's application in transdermal drug delivery has been a subject of research. Studies have aimed to design felbinac patches with significantly higher skin permeation than existing products. The research involves combining ion-pair and chemical enhancer strategies to overcome the limitations of current transdermal systems. This innovative approach has the potential to improve the efficacy of felbinac delivery through the skin, offering a promising avenue for enhanced drug administration (Liu et al., 2016).
Synthesis Methods and Analysis
A convenient synthesis method for felbinac was developed, starting from phenylboronic acid and ethyl p-bromophenylacetate. This method provides a practical approach with mild conditions and good yield, indicating its suitability for large-scale production of felbinac (Wu Xiao-chun, 2005). Additionally, an LC-MS/MS assay for felbinac determination has been validated, furthering the understanding of felbinac pharmacokinetics and aiding in the development of effective dosage forms (Zhang et al., 2009).
Safety And Hazards
Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain . It was well tolerated in a study that evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .
properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJLSILDPVHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046160 | |
Record name | Felbinac ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Felbinac ethyl | |
CAS RN |
14062-23-8 | |
Record name | Ethyl [1,1′-biphenyl]-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felbinac ethyl [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felbinac ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FELBINAC ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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